

# Assessing the Abuse Potential of Methoxisopropamine Relative to Ketamine: A Comparative Guide

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Compound of Interest		
Compound Name:	Methoxisopropamine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of the novel dissociative substance **methoxisopropamine** (MXiPr) and the well-characterized anesthetic and recreational drug, ketamine. Due to the limited availability of formal preclinical and clinical studies on MXiPr, this guide leverages data from its close structural and pharmacological analogue, methoxetamine (MXE), to provide a comprehensive assessment for the scientific community.

### Introduction

Methoxisopropamine (MXiPr) is a dissociative substance of the arylcyclohexylamine class that emerged on the novel psychoactive substance (NPS) market in late 2020.[1][2] It is a structural analogue of methoxetamine (MXE) and is presumed to exert its effects primarily through N-methyl-D-aspartate (NMDA) receptor antagonism, similar to ketamine.[1][3][4] Anecdotal reports suggest that MXiPr produces dissociative and euphoric effects, and there is a high potential for abuse and addiction.[1] Ketamine, a well-established noncompetitive NMDA receptor antagonist, has known reinforcing properties and a recognized abuse liability.[2][3][5] This guide synthesizes available experimental data to compare the abuse potential of these two compounds.

## **Receptor Binding Affinity and Potency**



The primary molecular target for both ketamine and MXiPr is the NMDA receptor. The abuse potential of NMDA receptor antagonists is linked to their ability to block this receptor, which in turn modulates downstream dopaminergic pathways associated with reward and reinforcement. [1][5][6]

A critical determinant of a drug's pharmacological effect is its binding affinity to its target receptors. In the case of NMDA receptor antagonists, a higher affinity (lower K<sub>i</sub> or IC<sub>50</sub> value) generally correlates with greater potency.

Compound	Receptor Target	Binding Affinity (K <sub>i</sub> or IC <sub>50</sub> , μM)	Reference
Ketamine (racemic)	NMDA (PCP site)	~0.5 - 7	[7]
(S)-Ketamine (Esketamine)	NMDA (PCP site)	0.30	[8]
(R)-Ketamine (Arketamine)	NMDA (PCP site)	1.4	[8]
Methoxetamine (MXE)	NMDA (PCP site)	0.524	[9]
Methoxisopropamine (MXiPr)	NMDA (PCP site)	0.661	[9]

 $K_i$  (inhibitory constant) and IC<sub>50</sub> (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate a higher affinity.

### **Preclinical Assessment of Abuse Potential**

The abuse potential of novel compounds is often assessed in preclinical animal models using behavioral paradigms such as conditioned place preference (CPP) and intravenous self-administration (IVSA).

### **Conditioned Place Preference (CPP)**

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or aversive effects of a drug. An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment is indicative of rewarding properties.



Compound	Animal Model	Doses Tested	Outcome	Reference
Ketamine	Rat	5 mg/kg	Significant CPP	[10]
Methoxetamine (MXE)	Rat	2.5 and 5 mg/kg	Significant CPP, comparable to ketamine	[10]

### **Intravenous Self-Administration (IVSA)**

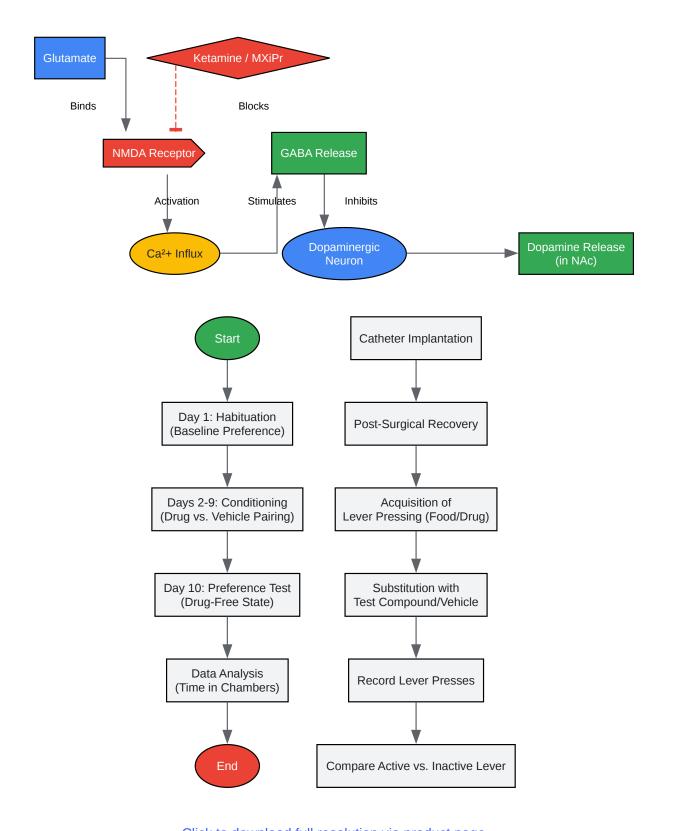
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. In this model, animals learn to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug.

Compound	Animal Model	Doses Tested	Outcome	Reference
Ketamine	Rat	0.5 mg/kg/infusion	Robust self- administration	[10]
Methoxetamine (MXE)	Rat	0.25, 0.5, 1.0 mg/kg/infusion	Modest self- administration	[10]

# Signaling Pathways and Neurobiological Mechanisms

The reinforcing effects of NMDA receptor antagonists are believed to be mediated by their impact on the mesolimbic dopamine system. By blocking NMDA receptors on GABAergic interneurons, these compounds can lead to a disinhibition of dopaminergic neurons in the ventral tegmental area (VTA), resulting in increased dopamine release in the nucleus accumbens (NAc), a key brain region involved in reward and motivation.





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